molecular formula C13H14FNO B3019990 N-[1-(3-Fluorophenyl)cyclobutyl]prop-2-enamide CAS No. 2361640-43-7

N-[1-(3-Fluorophenyl)cyclobutyl]prop-2-enamide

Cat. No. B3019990
CAS RN: 2361640-43-7
M. Wt: 219.259
InChI Key: GDNLAQATSFCEBH-UHFFFAOYSA-N
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Description

N-[1-(3-Fluorophenyl)cyclobutyl]prop-2-enamide, commonly known as FCPR03, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. FCPR03 is a cyclobutyl-containing amide, which is structurally similar to other cyclobutyl-containing compounds that have been shown to have various biological activities.

Mechanism of Action

The mechanism of action of FCPR03 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. FCPR03 has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, FCPR03 may alter the expression of genes involved in various cellular processes, leading to its observed biological effects.
Biochemical and Physiological Effects
FCPR03 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cell-based assays, FCPR03 has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In animal models, FCPR03 has been shown to improve cognitive function, reduce inflammation, and inhibit tumor growth. The exact biochemical and physiological effects of FCPR03 may vary depending on the specific cell type or tissue being studied.

Advantages and Limitations for Lab Experiments

One advantage of FCPR03 is its high purity and high yield synthesis method, which makes it suitable for scientific research applications. Another advantage is its potential for use in various scientific research fields, including neuroscience, cancer research, and drug discovery. However, one limitation of FCPR03 is its limited availability, which may make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for FCPR03 research. One direction is to further elucidate its mechanism of action and identify the specific signaling pathways that it modulates. Another direction is to investigate its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Additionally, FCPR03 could be used as a lead compound to develop new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of FCPR03 involves the reaction of 3-fluorophenylcyclobutane carboxylic acid with propargylamine in the presence of a coupling reagent. The resulting product is then subjected to a dehydration reaction to form FCPR03. The synthesis of FCPR03 has been optimized to yield high purity and high yield, making it suitable for scientific research applications.

Scientific Research Applications

FCPR03 has been shown to have potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, FCPR03 has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In cancer research, FCPR03 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapies. In drug discovery, FCPR03 has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-[1-(3-fluorophenyl)cyclobutyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c1-2-12(16)15-13(7-4-8-13)10-5-3-6-11(14)9-10/h2-3,5-6,9H,1,4,7-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNLAQATSFCEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCC1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-Fluorophenyl)cyclobutyl]prop-2-enamide

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